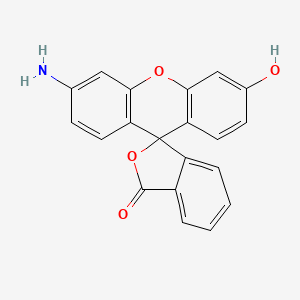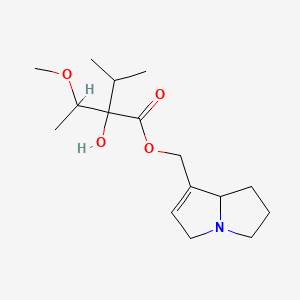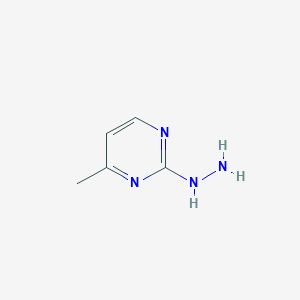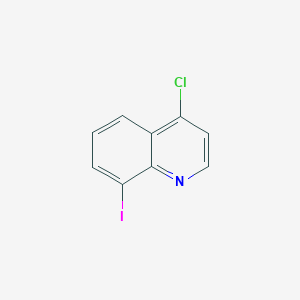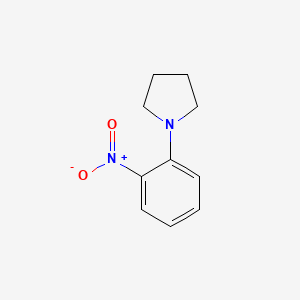![molecular formula C7H6ClN5 B1601755 6-Chloropyrido[3,2-d]pyrimidine-2,4-diamine CAS No. 93684-07-2](/img/structure/B1601755.png)
6-Chloropyrido[3,2-d]pyrimidine-2,4-diamine
Overview
Description
6-Chloropyrido[3,2-d]pyrimidine-2,4-diamine is a chemical compound with the molecular formula C7H6ClN5 . It is an impurity of the antihypertensive and antialopecia agent Minoxidil .
Molecular Structure Analysis
The molecular structure of 6-Chloropyrido[3,2-d]pyrimidine-2,4-diamine consists of a pyrimidine ring fused with a pyridine ring. The pyrimidine ring contains two nitrogen atoms and four carbon atoms, while the pyridine ring contains one nitrogen atom and five carbon atoms. The compound also contains a chlorine atom attached to the pyridine ring .Physical And Chemical Properties Analysis
6-Chloropyrido[3,2-d]pyrimidine-2,4-diamine is a pale-yellow to yellow-brown solid . It has a molecular weight of 195.61 g/mol .Scientific Research Applications
Therapeutic Potential
Pyrido[2,3-d]pyrimidines and their derivatives have shown significant therapeutic interest. They have been used in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials . The pyridopyrimidine moiety is present in relevant drugs and has been studied extensively .
Anticancer Applications
Pyrido[2,3-d]pyrimidines have been associated with anticancer activities . For instance, they have been used as inhibitors of Cyclin-Dependent Kinase 4 (CDK4), which is a key regulator of cell cycle progression and has been implicated in various types of cancer .
Antimicrobial Applications
These compounds have also shown antimicrobial activities . They have been used in the development of new antimicrobial agents, providing a potential solution to the growing problem of antibiotic resistance .
Anti-Inflammatory and Analgesic Applications
Pyrido[2,3-d]pyrimidines have been associated with anti-inflammatory and analgesic activities . They could potentially be used in the treatment of conditions characterized by inflammation and pain .
Antiviral Applications
These compounds have shown antiviral activities . They have been used in the development of new antiviral drugs, which is particularly relevant in the context of emerging and re-emerging viral diseases .
Antihypertensive Applications
Pyrido[2,3-d]pyrimidines have been associated with antihypertensive activities . They could potentially be used in the treatment of hypertension, a major risk factor for cardiovascular diseases .
Inhibitors of Dihydrofolate Reductase (DHFR)
These compounds have been used as potent inhibitors of dihydrofolate reductase (DHFR) . DHFR is an important target site in most of the parasitic diseases .
Antileishmanial Applications
Pyrido[2,3-d]pyrimidines have shown antileishmanial activities . They could potentially be used in the treatment of leishmaniasis, a neglected tropical disease caused by the Leishmania parasite .
Mechanism of Action
Target of Action
The primary targets of 6-Chloropyrido[3,2-d]pyrimidine-2,4-diamine are tyrosine kinase , extracellular regulated protein kinases – ABL kinase , phosphatidylinositol-3 kinase , mammalian target of rapamycin , p38 mitogen-activated protein kinases , BCR-ABL , dihydrofolate reductase , cyclin-dependent kinase , phosphodiesterase , KRAS and fibroblast growth factor receptors . These targets play crucial roles in various cellular processes, including cell growth, differentiation, and apoptosis .
Mode of Action
6-Chloropyrido[3,2-d]pyrimidine-2,4-diamine interacts with its targets, leading to changes in their activity. For instance, it inhibits dihydrofolate reductase (DHFR), a key enzyme involved in the synthesis of nucleotides . By inhibiting DHFR, the compound disrupts DNA synthesis and cell division .
Biochemical Pathways
The compound affects several biochemical pathways due to its interaction with multiple targets. For instance, by inhibiting tyrosine kinase and ABL kinase, it disrupts the signaling pathways that regulate cell growth and survival . Similarly, by inhibiting phosphatidylinositol-3 kinase and mammalian target of rapamycin, it affects the pathways involved in cell proliferation and survival .
Pharmacokinetics
Its degree of lipophilicity, which reflects its affinity for a lipid environment, allows it to diffuse easily into cells . This property could potentially enhance its bioavailability.
Result of Action
The molecular and cellular effects of 6-Chloropyrido[3,2-d]pyrimidine-2,4-diamine’s action are primarily antitumor effects. By inhibiting key enzymes and disrupting critical cellular pathways, the compound can inhibit the growth of cancer cells and induce apoptosis .
properties
IUPAC Name |
6-chloropyrido[3,2-d]pyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN5/c8-4-2-1-3-5(12-4)6(9)13-7(10)11-3/h1-2H,(H4,9,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNENAHOTYMCVSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1N=C(N=C2N)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80538876 | |
| Record name | 6-Chloropyrido[3,2-d]pyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80538876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloropyrido[3,2-d]pyrimidine-2,4-diamine | |
CAS RN |
93684-07-2 | |
| Record name | 6-Chloropyrido[3,2-d]pyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80538876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

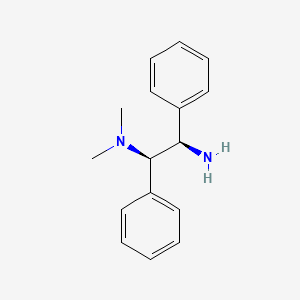
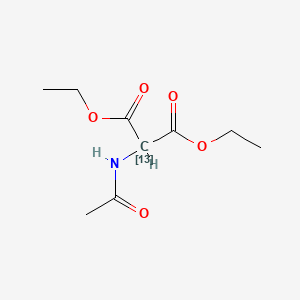
![Methyl 3-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B1601675.png)

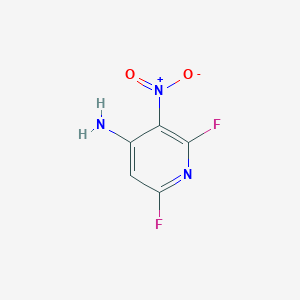
![7-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1601680.png)
